molecular formula C15H20N2O5 B8662138 Diethyl acetamido[(pyridin-4-yl)methyl]propanedioate CAS No. 89662-45-3

Diethyl acetamido[(pyridin-4-yl)methyl]propanedioate

Cat. No.: B8662138
CAS No.: 89662-45-3
M. Wt: 308.33 g/mol
InChI Key: RGXXPOSPOXYBRD-UHFFFAOYSA-N
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Description

Diethyl acetamido[(pyridin-4-yl)methyl]propanedioate is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

89662-45-3

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

diethyl 2-acetamido-2-(pyridin-4-ylmethyl)propanedioate

InChI

InChI=1S/C15H20N2O5/c1-4-21-13(19)15(17-11(3)18,14(20)22-5-2)10-12-6-8-16-9-7-12/h6-9H,4-5,10H2,1-3H3,(H,17,18)

InChI Key

RGXXPOSPOXYBRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=NC=C1)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(Toluene-4-sulfonyl)sarcosyl-β-(pyrid-4-yl)-D,L-alanine methyl ester was employed in this reaction and was prepared as follows. Sodium metal (2 eq.) was dissolved in EtOH containing diethyl acetamidomalonate (1 eq.) and 4-picolylchloride hydrochloride (1 eq.). The mixture was heated to reflux for 6 hr, and then cooled and filtered to remove NaCl (washed with EtOH). The solvent was removed in vacuo and the mixture was taken up into saturated aq NaHCO3 and extracted with EtOAc. The solvent was removed and the residue purified by silica gel flash chromatography (95:5 CH2Cl2/MeOH) to give diethyl 2-(4-pyridylmethyl)-2-acetamidomalonate.
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N-(Toluene-4-sulfonyl)sarcosyl-β-(pyrid-4-yl)-D,L-alanine methyl ester
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Synthesis routes and methods II

Procedure details

To 750 mL of ethanol, about 9 g of sodium hydroxide is added dropwise, while stirring under an inert atmosphere. After the addition of sodium hydroxide, the temperature of reaction mixture is maintained at about 20° C., and 42 g of diethyl acetamidomalonate is slowly added then the mixture is stirred at a temperature of about 20° C. for 1 hour and 30 minutes. A suspension of 61.5 g of 4-bromomethyl-pyridine hydrobromide in 250 mL of ethanol is then quickly added and the resulting suspension is stirred at a temperature of about 20° C. for 18 hours. The reaction medium is then concentrated under reduced pressure (2 kPa) at a temperature of about 40° C. The residue is taken up in 200 mL of distilled water and is neutralized with 1N aqueous hydrochloric acid until the pH is equal to 7. The obtained suspension is cooled at a temperature of about 0° C., filtered and the insoluble material is washed with 2 times 50 mL of ice-cold water, then dried in an oven under reduced pressure (10 kPa) at a temperature of about 40° C. for 18 hours. Thus 49.4 g of diethyl 2-(acetylamino)-2-(4-pyridinylmethyl)malonate is obtained in the form of a white-pinkish solid. [Infrared spectrum CH2Cl2: 3409; 2895; 1741; 1681; 1603; 1496; 1302; 1198; 1057; 855; 557 and 524 cm−1].
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750 mL
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